molecular formula C15H17N3O B2789377 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 881431-04-5

1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2789377
CAS No.: 881431-04-5
M. Wt: 255.321
InChI Key: WQXGFUUFMCSDBK-UHFFFAOYSA-N
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Description

1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one ring substituted with an allyl group and a 1-methyl-1H-benzo[d]imidazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The allyl group can be oxidized to form an allylic alcohol or ketone.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The pyrrolidin-2-one ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Allylic alcohols or ketones.

  • Reduction: Diamine derivatives.

  • Substitution: Substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: Its derivatives may have potential therapeutic properties, such as antimicrobial or anticancer activities.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.

  • Pyrrolidin-2-one derivatives: These compounds have the pyrrolidin-2-one ring and are used in various chemical syntheses.

Uniqueness: 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of the allyl group and the benzo[d]imidazole moiety, which provides distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-8-18-10-11(9-14(18)19)15-16-12-6-4-5-7-13(12)17(15)2/h3-7,11H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXGFUUFMCSDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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